1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- 1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine is involved in various synthesis processes. For example, Mishriky and Moustafa (2013) described the synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, highlighting its use in nucleophilic substitution reactions (Mishriky & Moustafa, 2013).
- Koroleva et al. (2011) synthesized new carboxylic acid amides containing an N-methylpiperazine fragment, demonstrating its versatility in organic synthesis (Koroleva et al., 2011).
Catalytic and Biological Activities
- Merkel et al. (2005) explored less symmetrical dicopper(II) complexes as catechol oxidase models, utilizing ligands like 4-bromo-2-(4-methylpiperazin-1-ylmethyl)-6-[{2-(1-piperidyl)ethyl}aminomethyl]phenol, indicating its potential in mimicking enzyme activities (Merkel et al., 2005).
- Özil et al. (2018) demonstrated the synthesis of benzimidazoles containing a piperazine or morpholine skeleton, showcasing their antioxidant activities and glucosidase inhibitory potential (Özil et al., 2018).
Structural and Spectroscopic Studies
- The crystal structure of 1-methylpiperazine-1,4-diium dipicrate, a related compound, was studied by Dutkiewicz et al. (2011), providing insights into its molecular interactions and crystallography (Dutkiewicz et al., 2011).
Miscellaneous Applications
- Bharathi et al. (2009) synthesized unsymmetrical end-off phenoxo bridged copper(II), nickel(II), and zinc(II) complexes using ligands derived from 1-(4-Bromo-2-nitrophenyl)-4-methylpiperazine, highlighting its utility in forming complexes with potential antimicrobial activities (Bharathi et al., 2009).
properties
IUPAC Name |
1-(4-bromo-2-nitrophenyl)-4-methylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c1-13-4-6-14(7-5-13)10-3-2-9(12)8-11(10)15(16)17/h2-3,8H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJCFKABHHJPQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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